molecular formula C12H16N2O2 B12075619 Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Cat. No.: B12075619
M. Wt: 220.27 g/mol
InChI Key: RWDQRXUHMSGICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzoic acid and features both an amino group and a cyclopropylmethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclopropylmethylation: The amino group is then reacted with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide to introduce the cyclopropylmethylamino group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-methylbenzoate: Similar structure but lacks the cyclopropylmethyl group.

    Methyl 4-amino-3-bromobenzoate: Contains a bromine atom instead of the cyclopropylmethyl group.

    Methyl 4-amino-3-nitrobenzoate: Contains a nitro group instead of the cyclopropylmethyl group.

Uniqueness

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is unique due to the presence of the cyclopropylmethylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and other applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 4-amino-3-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-10(13)11(6-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7,13H2,1H3

InChI Key

RWDQRXUHMSGICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.